(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the piperidine moiety in its structure enhances its pharmacological potential, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions, where the sulfonyl chloride derivative reacts with piperidine under reflux conditions.
Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality .
Types of Reactions:
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Oxidized derivatives with modified hydroxyl groups.
Reduction Products: Reduced sulfonyl derivatives.
Substitution Products: Substituted derivatives with various functional groups at the piperidine moiety.
Scientific Research Applications
(2,4)-Dihydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair . By inhibiting DHFR, the compound disrupts the folate pathway, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, the piperidine moiety enhances its binding affinity to the enzyme, increasing its potency .
Comparison with Similar Compounds
(2,4)-Dihydroxy-5-[4-(morpholin-1-ylsulfonyl)phenyl]pyrimidine: Similar structure but with a morpholine moiety instead of piperidine.
(2,4)-Dihydroxy-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrimidine: Contains a pyrrolidine moiety, offering different pharmacological properties.
Uniqueness:
Properties
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14-13(10-16-15(20)17-14)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBWGKVBQPRLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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